molecular formula C8H7F3N2O2 B12049171 2-Amino-5-(trifluoromethoxy)benzamide

2-Amino-5-(trifluoromethoxy)benzamide

Cat. No.: B12049171
M. Wt: 220.15 g/mol
InChI Key: BMGFVNIOBSJOEC-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C8H7F3N2O2. It is a derivative of benzamide, characterized by the presence of an amino group at the second position and a trifluoromethoxy group at the fifth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-nitro-5-(trifluoromethoxy)benzoic acid with a reducing agent to form the corresponding amine, which is then converted to the benzamide derivative through an amidation reaction .

Industrial Production Methods

Industrial production methods for 2-Amino-5-(trifluoromethoxy)benzamide are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis, optimized for yield and purity. This would include the use of efficient catalysts and reaction conditions to minimize by-products and maximize the production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of nitro precursors can yield the desired amino compound .

Scientific Research Applications

2-Amino-5-(trifluoromethoxy)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(trifluoromethoxy)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as voltage-dependent sodium channels, which play a role in the transmission of nerve impulses. By inhibiting these channels, the compound may exert neuroprotective effects and reduce neuronal damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(trifluoromethoxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

2-amino-5-(trifluoromethoxy)benzamide

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-4-1-2-6(12)5(3-4)7(13)14/h1-3H,12H2,(H2,13,14)

InChI Key

BMGFVNIOBSJOEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)N

Origin of Product

United States

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